

# Ethyl 4-hydroxycyclohexanecarboxylate

## chemical properties

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### Compound of Interest

Compound Name: Ethyl 4-hydroxycyclohexanecarboxylate

Cat. No.: B153649

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### An In-Depth Technical Guide to the Chemical Properties of Ethyl 4-hydroxycyclohexanecarboxylate

For researchers, scientists, and professionals in drug development, a thorough understanding of the chemical properties of intermediate compounds is paramount. **Ethyl 4-hydroxycyclohexanecarboxylate**, a versatile building block in organic synthesis, is one such compound. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and purification, and relevant safety information. The data is presented in a structured format to facilitate easy reference and comparison.

## Chemical and Physical Properties

**Ethyl 4-hydroxycyclohexanecarboxylate** is a cyclic ester that typically exists as a mixture of cis and trans isomers.[1][2] The initial synthesis often results in an isomeric mixture, which can be altered through processes like isomerization using a base to favor the more stable trans isomer.[1]

### General Properties

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>16</sub> O <sub>3</sub>	[3][4]
Molecular Weight	172.22 g/mol	[3][5]
CAS Number	17159-80-7 (mixture of cis and trans)	[3][5]
3618-04-0 (trans isomer)	[4][6]	
75877-66-6 (cis isomer)	[7]	
IUPAC Name	ethyl 4-hydroxycyclohexane-1-carboxylate	[3]
SMILES	CCOC(=O)C1CCC(O)CC1	[3][5]
InChI Key	BZKQJSLASWRDNE-UHFFFAOYSA-N	[3][5]

## Physical Properties

The physical properties can vary slightly depending on the isomeric ratio.

Property	Value (mixture of cis and trans)	Value (trans isomer)	Source
Appearance	Liquid	-	[5]
Boiling Point	127-134 °C at 0.1 mmHg	144 °C at 12 mmHg; 251.4 °C at 760 mmHg	[5][6][8]
Density	1.068 g/mL at 25 °C	1.093 g/cm <sup>3</sup>	[5][8]
Refractive Index	n <sub>20</sub> /D 1.466	-	[5]
Flash Point	113 °C (235.4 °F) - closed cup	100.193 °C	[5][8]

## Computed Properties

These properties are computationally derived and are useful for predicting the molecule's behavior in various models.

Property	Value	Source
XLogP3-AA	1	<a href="#">[3]</a>
Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Hydrogen Bond Acceptor Count	3	<a href="#">[3]</a>
Rotatable Bond Count	3	<a href="#">[3]</a>
Topological Polar Surface Area (TPSA)	46.53 Å <sup>2</sup>	<a href="#">[4]</a>

## Spectroscopic Profile

Spectroscopic data is crucial for the structural confirmation of **Ethyl 4-hydroxycyclohexanecarboxylate**. While comprehensive experimental spectra for this specific compound are not readily available in all cited literature, data from suppliers and analogous compounds provide a reliable profile.

Spectroscopy Type	Key Features	Source
<sup>1</sup> H NMR	A complex multiplet between $\delta$ 4.17-4.08 ppm (2H, -OCH <sub>2</sub> CH <sub>3</sub> ), a multiplet at $\delta$ 3.68-3.57 ppm (0.7H, -CHOH for trans), a broad singlet at $\delta$ 3.90 ppm (0.3H, -CHOH for cis), multiplets for the cyclohexane ring protons (9H), and a multiplet at $\delta$ 1.27-1.22 ppm (3H, -OCH <sub>2</sub> CH <sub>3</sub> ).	[6]
<sup>13</sup> C NMR	Expected signals around $\delta$ 175 ppm (C=O), $\delta$ 68-70 ppm (-CHOH), $\delta$ 60 ppm (-OCH <sub>2</sub> CH <sub>3</sub> ), various signals for the cyclohexane carbons, and a signal around $\delta$ 14 ppm (-OCH <sub>2</sub> CH <sub>3</sub> ).	[9]
IR Spectroscopy	A broad absorption band for the O-H stretch (around 3400 cm <sup>-1</sup> ), a strong C=O stretch for the ester (around 1730 cm <sup>-1</sup> ), and C-O stretching bands (around 1200-1100 cm <sup>-1</sup> ).	
Mass Spectrometry	The molecular ion peak (M <sup>+</sup> ) would be expected at m/z = 172.	[3]

## Experimental Protocols

The following protocols are based on established synthetic and purification methodologies.

## Synthesis of Ethyl 4-hydroxycyclohexanecarboxylate

This protocol details the reduction of a ketone to an alcohol, a common and reliable transformation.

Reaction: Reduction of ethyl 4-oxocyclohexanecarboxylate.[6]

Materials:

- Ethyl 4-oxocyclohexanecarboxylate
- Methanol (MeOH)
- Sodium borohydride (NaBH<sub>4</sub>)
- Water (H<sub>2</sub>O)
- Ethyl acetate (EtOAc)
- Anhydrous sodium sulfate (Na<sub>2</sub>SO<sub>4</sub>)

Procedure:

- Dissolve ethyl 4-oxocyclohexanecarboxylate (13.5 g, 79 mmol) in methanol (150 mL) in a suitable reaction flask.
- Cool the solution to 0 °C using an ice bath.
- Slowly add sodium borohydride (5.3 g, 140 mmol) to the stirred solution.
- After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3 hours.
- Upon completion (monitored by TLC), quench the reaction by carefully adding water (50 mL).
- Extract the product from the aqueous mixture with ethyl acetate (1 x 150 mL, then 2 x 50 mL).[6]
- Combine the organic layers and wash with water (50 mL).

- Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[\[6\]](#)

## Purification Protocols

### 1. Silica Gel Column Chromatography

This is the standard method for purifying the crude product from the synthesis described above.

Procedure:

- Prepare a silica gel column using a slurry of silica in a non-polar solvent (e.g., hexane).
- Load the crude product onto the column.
- Elute the column with a solvent system of increasing polarity. A gradient of hexane-ethyl acetate (from 1.5:1 to 1:1) has been reported to be effective.[\[6\]](#)
- Collect fractions and analyze them by TLC to identify those containing the pure product.
- Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified **Ethyl 4-hydroxycyclohexanecarboxylate** as a colorless oil.[\[6\]](#)

### 2. Isomerization and Recrystallization for trans-Isomer

This protocol is used to obtain the pure trans isomer from a mixture.

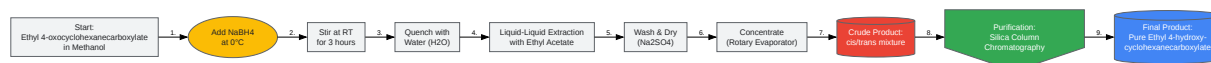
Procedure:

- Isomerization: Reflux the cis/trans mixture of 4-hydroxycyclohexanecarboxylic acid (the precursor) in a solvent like methanol with a base such as sodium methoxide to shift the equilibrium towards the trans isomer.[\[1\]](#)[\[10\]](#)
- Esterification: Convert the resulting trans-4-hydroxycyclohexanecarboxylic acid to the ethyl ester using standard methods (e.g., Fischer esterification).

- Recrystallization: Dissolve the crude trans-**ethyl 4-hydroxycyclohexanecarboxylate** product in a minimal amount of a hot mixed solvent system, such as ethyl acetate/petroleum ether (1:1 ratio).[10]
- Allow the solution to cool slowly to room temperature, and then to 0 °C, to induce crystallization of the pure trans isomer.[10]
- Collect the white, powdered crystals by filtration and dry them.[10]

## Workflow Visualization

The following diagram illustrates the synthesis and purification workflow for **Ethyl 4-hydroxycyclohexanecarboxylate**.



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Caption: Synthesis and purification workflow for **Ethyl 4-hydroxycyclohexanecarboxylate**.

## Safety Information

It is essential to handle **Ethyl 4-hydroxycyclohexanecarboxylate** with appropriate safety precautions.

GHS Hazard and Precautionary Statements

Category	Information	Source
Pictogram	GHS07 (Exclamation Mark)	[8]
Signal Word	Warning	[5][8]
Hazard Statements	H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.	[3][5]
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/protective clothing/eye protection/face protection.P302 + P352: IF ON SKIN: Wash with plenty of soap and water.P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.	[3][5]
Personal Protective Equipment (PPE)	Eyeshields, Gloves, appropriate respirator filter (e.g., type ABEK EN14387).	[5]
Storage Class	10 - Combustible liquids.	[5]

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